molecular formula C12H12N2O3 B2926079 3-(2H-1,3-benzodioxol-5-yl)-N-(cyanomethyl)propanamide CAS No. 1280976-49-9

3-(2H-1,3-benzodioxol-5-yl)-N-(cyanomethyl)propanamide

Cat. No.: B2926079
CAS No.: 1280976-49-9
M. Wt: 232.239
InChI Key: DKQSDVCZBCFVCR-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzodioxol-5-yl)-N-(cyanomethyl)propanamide is a synthetic organic compound featuring a benzodioxole moiety linked to a propanamide backbone, with a cyanomethyl group attached to the amide nitrogen. This compound is structurally related to pharmacologically active amides, such as antifungal agents and enzyme inhibitors, though its specific biological profile remains underexplored in the provided literature.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(cyanomethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c13-5-6-14-12(15)4-2-9-1-3-10-11(7-9)17-8-16-10/h1,3,7H,2,4,6,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQSDVCZBCFVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2H-1,3-benzodioxol-5-yl)-N-(cyanomethyl)propanamide is a synthetic compound notable for its potential biological activities. The compound features a benzodioxole moiety, which is often associated with various pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical characteristics:

Property Value
CAS Number 1252153-72-2
Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
Structure Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that compounds with similar structures can exhibit:

  • Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways.
  • Receptor Modulation: Interaction with neurotransmitter receptors, which may influence neurological functions.

Antioxidant Activity

Studies have demonstrated that compounds containing benzodioxole structures possess significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Research on related compounds indicates potential antimicrobial effects against various pathogens. For instance, derivatives of benzodioxole have shown efficacy against Gram-positive bacteria, suggesting that this compound may also exhibit similar activities.

Anticancer Properties

Some studies have indicated that benzodioxole derivatives can induce apoptosis in cancer cells. The specific pathways involved often include modulation of cell cycle regulators and pro-apoptotic signals.

Case Studies and Research Findings

  • Study on Antioxidant Effects:
    A study evaluated the antioxidant capacity of several benzodioxole derivatives. The results indicated that these compounds significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting a protective role against oxidative damage.
  • Antimicrobial Efficacy Assessment:
    In vitro assays demonstrated that related compounds exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli. While specific data for this compound is limited, its structural similarities suggest potential antimicrobial activity.
  • Anticancer Activity:
    A recent investigation into benzodioxole-based compounds revealed their ability to inhibit tumor growth in xenograft models. The study highlighted the importance of the benzodioxole structure in enhancing bioactivity against cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares a core benzodioxol-propanamide structure with several analogs, differing primarily in the substituents on the amide nitrogen or propanamide chain. Key structural analogs include:

Compound Name Substituent on Amide Nitrogen/Chain Molecular Formula Molecular Weight (g/mol) Key Features
3-(2H-1,3-Benzodioxol-5-yl)-N-(cyanomethyl)propanamide (Target) Cyanomethyl C12H12N2O3 ~232.24 High polarity due to cyano group; potential for enhanced aqueous solubility
MMV1782110 (3-(1,3-Benzodioxol-5-yl)-N-[[4-(2-fluorophenyl)phenyl]methyl]propanamide) 4-(2-Fluorophenyl)benzyl C23H19FNO3 376.40 Lipophilic fluorophenyl group; fungistatic activity against Candida species
N-(2-Nitrophenyl)-3-{5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanamide 2-Nitrophenyl and thiazolidinone-sulfanylidene chain C20H15N3O6S2 457.48 Extended conjugation; nitro group enhances electron-withdrawing properties
N-[1-(1,3-Benzodioxol-5-yl)propan-2-yl]propanamide Isopropyl-propanamide C13H17NO3 235.28 Simplified alkyl chain; reduced steric hindrance

Physicochemical Properties

  • Polarity and Solubility: The cyanomethyl group in the target compound increases polarity compared to analogs with aromatic or alkyl substituents (e.g., MMV1782110). This may improve aqueous solubility but reduce lipid membrane permeability .
  • Hydrogen Bonding: The cyano group acts as a hydrogen-bond acceptor, contrasting with the hydrogen-bond donor capacity of hydroxyl or amino groups in analogs like those in .

Data Tables

Table 1: Structural and Physicochemical Comparison

Property Target Compound MMV1782110 N-(2-Nitrophenyl) Analog
Molecular Weight ~232.24 376.40 457.48
Substituent Cyanomethyl 4-(2-Fluorophenyl)benzyl 2-Nitrophenyl/thiazolidinone
Key Functional Groups Cyano, benzodioxole Fluoro, benzodioxole Nitro, sulfanylidene
Predicted logP ~1.5 (moderate polarity) ~3.8 (lipophilic) ~2.9 (moderate)
Bioactivity (Reported) Not available Fungistatic (Candida spp.) Not reported

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